2-chloro-N-(oxolan-2-ylmethyl)quinazolin-4-amine is a compound belonging to the quinazoline family, which encompasses a variety of nitrogen-containing heterocyclic compounds known for their significant biological activities and therapeutic potential. This specific compound features a chloro group at the second position, an oxolan-2-ylmethyl group attached to the nitrogen atom, and an amine group at the fourth position of the quinazoline ring. Its molecular formula is and it has a molecular weight of approximately 239.68 g/mol.
The compound is classified under quinazolines, which are recognized for their role in medicinal chemistry due to their diverse pharmacological properties. It is often studied for its potential applications in treating infections caused by resistant bacteria, particularly focusing on its interaction with Pseudomonas aeruginosa, a pathogen known for its biofilm-forming capabilities .
The synthesis of 2-chloro-N-(oxolan-2-ylmethyl)quinazolin-4-amine typically involves several key steps:
The molecular structure of 2-chloro-N-(oxolan-2-ylmethyl)quinazolin-4-amine can be represented as follows:
C1CC(OC1)CNC2=NC(=NC3=CC=CC=C32)C4=CC(=CC=C4)[N+](=O)[O-]
This structure highlights the presence of the quinazoline core with functional groups that contribute to its reactivity and biological activity .
2-chloro-N-(oxolan-2-ylmethyl)quinazolin-4-amine can undergo various chemical reactions:
Reaction Type | Common Reagents | Conditions |
---|---|---|
Nucleophilic Substitution | Sodium azide, potassium thiocyanate | Anhydrous conditions |
Oxidation | Hydrogen peroxide | Acidic or neutral conditions |
Reduction | Sodium borohydride | Anhydrous solvents |
Condensation | Aldehydes/ketones + acid/base catalyst | Varies based on substrate |
The primary mechanism of action for 2-chloro-N-(oxolan-2-ylmethyl)quinazolin-4-amine involves its interaction with Pseudomonas aeruginosa. The compound inhibits biofilm formation by interfering with the quorum sensing system that regulates bacterial communication and virulence factors.
2-chloro-N-(oxolan-2-ylmethyl)quinazolin-4-amine shows promise in several scientific applications:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4